molecular formula C10H16O4 B14302151 Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester CAS No. 113277-47-7

Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester

Cat. No.: B14302151
CAS No.: 113277-47-7
M. Wt: 200.23 g/mol
InChI Key: UFYYAMGZCXXJQP-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of hexanoic acid, featuring additional oxo and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms new esters or amides.

Scientific Research Applications

Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 4-oxo-, methyl ester: A similar compound with one less carbon in the chain.

    Butanoic acid, 4-oxo-, methyl ester: Another related compound with a shorter carbon chain.

Uniqueness

Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it more versatile in various applications compared to its shorter-chain analogs.

Properties

CAS No.

113277-47-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-oxo-2-propanoylhexanoate

InChI

InChI=1S/C10H16O4/c1-4-7(11)6-8(9(12)5-2)10(13)14-3/h8H,4-6H2,1-3H3

InChI Key

UFYYAMGZCXXJQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C(=O)CC)C(=O)OC

Origin of Product

United States

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